1-{5,6'-DIMETHYL-5',6-DIPHENYL-1,2,3,6-TETRAHYDRO-[2,3'-BIPYRIDIN]-1-YL}ETHAN-1-ONE
Overview
Description
1-acetyl-5,6’-dimethyl-5’,6-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by its unique structure, which includes two pyridine rings connected by a tetrahydro bridge, with additional acetyl, methyl, and phenyl groups attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5,6’-dimethyl-5’,6-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The initial step involves the formation of the bipyridine core through a coupling reaction between two pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-5,6’-dimethyl-5’,6-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction may produce reduced bipyridine derivatives .
Scientific Research Applications
1-acetyl-5,6’-dimethyl-5’,6-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its ability to interact with biological molecules makes it a promising compound for drug development.
Mechanism of Action
The mechanism of action of 1-acetyl-5,6’-dimethyl-5’,6-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can lead to the modulation of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative with two pyridine rings connected by a single bond. It is widely used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups attached to the 4 and 4’ positions. It has similar chemical properties but lacks the acetyl and phenyl groups.
1,10-Phenanthroline: A related compound with a fused ring structure.
Uniqueness
1-acetyl-5,6’-dimethyl-5’,6-diphenyl-1,2,3,6-tetrahydro-2,3’-bipyridine is unique due to its specific combination of functional groups and its tetrahydro bridge. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-[5-methyl-2-(6-methyl-5-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-15-25(28(20(3)29)26(18)22-12-8-5-9-13-22)23-16-24(19(2)27-17-23)21-10-6-4-7-11-21/h4-14,16-17,25-26H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCPPIJCJMMCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C)C3=CC(=C(N=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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